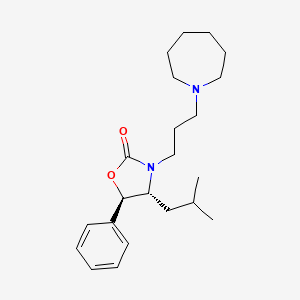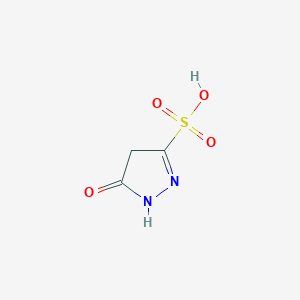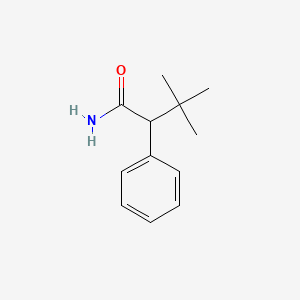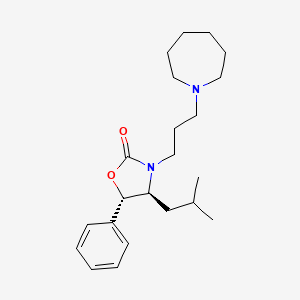![molecular formula C30H50I2N2O6 B14334818 1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide CAS No. 104090-17-7](/img/structure/B14334818.png)
1,1'-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4'-bipyridin-1-ium diiodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is a complex organic compound with a unique structure that includes multiple ether linkages and a bipyridinium core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide typically involves the reaction of 4,4’-bipyridine with 2-[2-(2-butoxyethoxy)ethoxy]ethyl iodide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the bipyridinium core to its reduced form.
Substitution: The ether linkages in the compound can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic reagents like sodium methoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized bipyridinium derivatives, while reduction can produce reduced bipyridinium compounds.
Applications De Recherche Scientifique
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of advanced materials with specific properties, such as conductivity and stability.
Mécanisme D'action
The mechanism of action of 1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide involves its interaction with molecular targets through its bipyridinium core and ether linkages. These interactions can affect various molecular pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Bis(2-(2-butoxyethoxy)ethyl) adipate
- 2-[2-(2-Butoxyethoxy)ethoxy]ethyl acetate
- Ethanol, 2-[2-(2-butoxyethoxy)ethoxy]-
Uniqueness
1,1’-Bis{2-[2-(2-butoxyethoxy)ethoxy]ethyl}-4,4’-bipyridin-1-ium diiodide is unique due to its bipyridinium core, which imparts specific electronic and structural properties. This uniqueness makes it particularly valuable in applications requiring precise molecular interactions and stability.
Propriétés
Numéro CAS |
104090-17-7 |
|---|---|
Formule moléculaire |
C30H50I2N2O6 |
Poids moléculaire |
788.5 g/mol |
Nom IUPAC |
1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]-4-[1-[2-[2-(2-butoxyethoxy)ethoxy]ethyl]pyridin-1-ium-4-yl]pyridin-1-ium;diiodide |
InChI |
InChI=1S/C30H50N2O6.2HI/c1-3-5-17-33-21-25-37-27-23-35-19-15-31-11-7-29(8-12-31)30-9-13-32(14-10-30)16-20-36-24-28-38-26-22-34-18-6-4-2;;/h7-14H,3-6,15-28H2,1-2H3;2*1H/q+2;;/p-2 |
Clé InChI |
TVZWBBIMPJBZGN-UHFFFAOYSA-L |
SMILES canonique |
CCCCOCCOCCOCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CCOCCOCCOCCCC.[I-].[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethenylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14334748.png)






![N'-{3-Chloro-4-[(6-ethoxypyridazin-3-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14334776.png)

![2-[(1,2-Benzothiazol-3-yl)sulfanyl]-5-methyl-1H-1lambda~6~,3-thiazole-1,1,4(5H)-trione](/img/structure/B14334796.png)

![2-{[(Propan-2-yl)oxy]methylidene}cyclooctan-1-one](/img/structure/B14334837.png)
